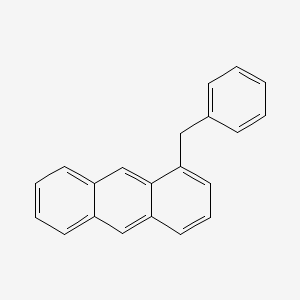

1-Benzylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50851-29-1 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-benzylanthracene |

InChI |

InChI=1S/C21H16/c1-2-7-16(8-3-1)13-19-11-6-12-20-14-17-9-4-5-10-18(17)15-21(19)20/h1-12,14-15H,13H2 |

InChI Key |

CGAHZAOWQMVGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC4=CC=CC=C4C=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Friedel-Crafts Benzylation of Anthracene

An In-depth Technical Guide to the Synthesis of 1-Benzylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for this compound, a substituted polycyclic aromatic hydrocarbon (PAH). Given the absence of a standardized, published protocol for this specific molecule, this document outlines four plausible and robust synthetic strategies adapted from established methodologies for anthracene (B1667546) derivatives. The described methods include Friedel-Crafts benzylation, a two-step Wittig reaction followed by reduction, Grignard reagent cross-coupling, and Suzuki-Miyaura cross-coupling.

Each section details the underlying chemical principles, a complete experimental protocol, and a summary of relevant quantitative data from analogous reactions reported in the literature. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding.

The direct benzylation of anthracene via a Friedel-Crafts alkylation presents the most straightforward approach. This reaction involves the electrophilic substitution of a hydrogen atom on the anthracene ring with a benzyl (B1604629) group, typically using benzyl chloride as the alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

A primary challenge in the Friedel-Crafts alkylation of anthracene is controlling regioselectivity. The 1, 2, and 9 positions are all susceptible to attack, often resulting in a mixture of isomers. Furthermore, polysubstitution can occur, yielding di- and tri-benzylated products. Reaction conditions such as temperature, solvent, and catalyst choice can influence the product distribution.[2]

Experimental Protocol

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Cool the flask to 0 °C in an ice bath.

-

Solvent and Reagent Addition : Add a suitable anhydrous solvent, such as carbon disulfide (CS₂) or nitrobenzene. To this suspension, add anthracene (1.0 eq) dissolved in the same solvent.

-

Alkylation : While stirring vigorously, add benzyl chloride (1.05 eq) dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product will be a mixture of isomers. Purify the this compound from other isomers and byproducts using column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Analogous Reactions)

| Parameter | Value | Notes |

| Catalyst | Aluminum Chloride (AlCl₃) | Other Lewis acids like FeCl₃ or BF₃·OEt₂ can be used.[1] |

| Solvent | Carbon Disulfide (CS₂) | Nitrobenzene can also be used, potentially altering isomer ratios. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity but may slow reaction rates. |

| Reaction Time | 12 - 24 hours | Varies based on substrate reactivity and temperature. |

| Yield | Variable (Low to Moderate) | Yields are highly dependent on conditions and purification efficiency due to isomer formation. |

Wittig Reaction and Subsequent Reduction

This two-step approach offers superior regioselectivity compared to the Friedel-Crafts method. The synthesis begins with the Wittig reaction between 1-anthraldehyde and benzyltriphenylphosphonium (B107652) ylide to form 1-(2-phenylethenyl)anthracene (a stilbene (B7821643) derivative).[3][4] The carbon-carbon double bond is then reduced in a second step to yield the final product, this compound.

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and phosphorus ylides.[5] The subsequent reduction can be achieved through catalytic hydrogenation.

Experimental Protocol (Adapted from 9-Anthraldehyde)

Step A: Wittig Reaction [3][6]

-

Reagent Preparation : In a reaction tube, combine 1-anthraldehyde (1.0 eq), benzyltriphenylphosphonium chloride (1.1 eq), and dichloromethane (B109758) (DCM).

-

Ylide Formation and Reaction : While stirring vigorously, add 50% aqueous sodium hydroxide (B78521) solution (w/w) dropwise. The reaction is biphasic, requiring rapid stirring to facilitate phase transfer.

-

Reaction Progression : Continue to stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC, observing the disappearance of the aldehyde spot.

-

Workup : Dilute the mixture with water and additional DCM. Transfer to a separatory funnel, separate the organic layer, and wash the aqueous layer with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product contains the desired alkene and triphenylphosphine (B44618) oxide. Purify by column chromatography or recrystallization from a suitable solvent like 1-propanol.

Step B: Catalytic Hydrogenation

-

Reaction Setup : Dissolve the purified 1-(2-phenylethenyl)anthracene (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a flask suitable for hydrogenation.

-

Catalyst Addition : Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Purification : Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification by recrystallization may be performed if necessary.

Quantitative Data Summary (Wittig Reaction)[7]

| Parameter | Value | Notes |

| Reactants | 9-Anthraldehyde (0.50g) | Protocol adapted for 1-anthraldehyde. |

| Benzyltriphenylphosphonium chloride (0.87g) | ||

| Base | 50% NaOH (aq) | A strong base is required to form the ylide. |

| Solvent | Dichloromethane or DMF (6 mL) | DMF can also be used as the solvent.[4] |

| Temperature | Room Temperature | The reaction is typically exothermic. |

| Reaction Time | 30 minutes | Vigorous stirring is crucial for biphasic reactions.[6] |

| Yield | 73.5% (for 9-isomer) | Yield for the reduction step is typically quantitative. |

Grignard Reagent Cross-Coupling

The formation of a C-C bond using a Grignard reagent is a classic organometallic reaction.[7] For the synthesis of this compound, this can be approached by reacting benzylmagnesium bromide with 1-bromoanthracene (B1281567). The Grignard reagent, prepared from benzyl bromide and magnesium metal, acts as a potent nucleophile.[8] Anhydrous conditions are critical for the success of this reaction, as Grignard reagents react readily with protic solvents, including water.[7] A common side reaction is the Wurtz-type homocoupling of the Grignard reagent, which would produce 1,2-diphenylethane (B90400).[9]

Experimental Protocol

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether or THF. Add a small portion of benzyl bromide (1.2 eq) dissolved in anhydrous ether to initiate the reaction (a crystal of iodine can be used as an initiator). Once the reaction begins (indicated by bubbling and cloudiness), add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.[10]

-

Coupling Reaction : After the magnesium has been consumed, cool the freshly prepared Grignard reagent to room temperature. In a separate flask, dissolve 1-bromoanthracene (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

-

Reaction Progression : Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours until completion (monitored by TLC).

-

Quenching : Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Workup : Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification : Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to separate this compound from any unreacted starting materials and the 1,2-diphenylethane byproduct.

Quantitative Data Summary (Analogous Reactions)

| Parameter | Value | Notes |

| Reactants | Alkyl/Aryl Halide (1.0 eq) | General protocol for coupling.[11] |

| Grignard Reagent (1.2-1.5 eq) | Benzyl Grignard reagents are commercially available or prepared in situ.[12] | |

| Solvent | THF, Diethyl Ether, 2-MeTHF | 2-MeTHF is noted to suppress Wurtz coupling.[12] |

| Catalyst | None or Iron Salts (e.g., FeCl₃) | Iron catalysts can improve yields for some cross-coupling reactions.[11] |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the halide. |

| Reaction Time | 2 - 12 hours | |

| Yield | 30 - 90% | Yield is highly variable and sensitive to Wurtz homocoupling.[9][12] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming C-C bonds.[13] To synthesize this compound, this reaction would couple 1-bromoanthracene with a benzylboronic acid or a benzylboronic ester. This method is known for its high functional group tolerance and generally gives high yields with low toxicity byproducts.[14]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13]

Experimental Protocol

-

Reaction Setup : To a reaction flask, add 1-bromoanthracene (1.0 eq), benzylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2 mol%), a suitable phosphine (B1218219) ligand like DavePhos or XPhos (if not using a pre-ligated catalyst), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (3.0 eq).[14][15]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1, or DMF).[14]

-

Reaction Progression : Heat the mixture under a nitrogen or argon atmosphere. Reaction temperatures can range from 60 °C to 140 °C depending on the specific catalyst system and substrates.[16][17] Monitor the reaction by TLC.

-

Workup : After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary (Analogous Reactions)[15][17][19]

| Parameter | Value | Notes |

| Reactants | Benzyl Bromide (1.0 eq) | Coupling partners can be swapped (i.e., 1-anthracenylboronic acid and benzyl bromide). |

| Arylboronic Acid/Ester (1.5 eq) | Potassium aryltrifluoroborates are also effective coupling partners.[14] | |

| Catalyst/Ligand | Pd(OAc)₂ / JohnPhos or DavePhos (2-5 mol%) | Choice of ligand is crucial for efficiency.[16][18] |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Cesium carbonate is often used for less reactive halides. |

| Solvent | DMF or THF/H₂O | Microwave conditions can shorten reaction times.[16] |

| Temperature | 77 - 140 °C | Higher temperatures may be needed for less reactive bromides. |

| Reaction Time | 2 - 24 hours | Varies with temperature and catalyst efficiency. |

| Yield | 69 - 95% | Suzuki couplings typically provide good to excellent yields.[16] |

References

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. The Friedel-Crafts reaction of benzyl chloride gives: 1) diphenylethane 2.. [askfilo.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]

Photophysical Properties of 1-Benzylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Their characteristic photophysical properties, including strong UV absorption and fluorescence emission, make them valuable chromophores and photosensitizers. 1-Benzylanthracene, a derivative featuring a benzyl (B1604629) group at the 1-position of the anthracene core, is of particular interest due to the potential influence of the benzyl substituent on its electronic and photophysical behavior. Understanding these properties is crucial for its application in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and photodynamic therapy.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound. Due to the limited availability of specific data for this compound in the current literature, this guide utilizes data for the closely related compound, 1-methylanthracene (B1217907), as a representative model for a 1-substituted anthracene. This approach allows for a foundational understanding of the expected photophysical behavior of this compound. The guide details the experimental protocols for measuring key photophysical parameters and presents the data in a structured format for clarity and comparative analysis.

Core Photophysical Properties

The photophysical properties of an aromatic molecule like this compound are governed by the transitions between its electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through various radiative and non-radiative pathways. The principal photophysical parameters that characterize these processes are:

-

Absorption Spectrum: The range of wavelengths of light that a molecule absorbs, characterized by its absorption maxima (λabs) and the corresponding molar extinction coefficients (ε).

-

Emission Spectrum: The range of wavelengths of light emitted by a molecule upon relaxation from an excited state, characterized by its emission maxima (λem).

-

Fluorescence Quantum Yield (Φf): The ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τf): The average time a molecule spends in the excited state before returning to the ground state via fluorescence.

Data Presentation

The following table summarizes the key photophysical properties of 1-methylanthracene, which serves as a proxy for this compound. These values provide an estimate of the expected photophysical behavior of this compound.

| Photophysical Parameter | Value | Solvent |

| Absorption Maxima (λabs) | 366 nm | Cyclohexane |

| Emission Maxima (λem) | 413 nm | Cyclohexane |

| Fluorescence Quantum Yield (Φf) | Data not available | - |

| Fluorescence Lifetime (τf) | Data not available | - |

Experimental Protocols

Accurate determination of photophysical properties requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of a compound.[1]

Objective: To measure the wavelengths of light absorbed by the sample and determine its molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with Beer-Lambert's law.[2]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This corrects for any absorption by the solvent and the cuvette itself.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm for aromatic compounds).[3]

-

Data Analysis: The absorption maxima (λabs) are identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum of a fluorescent molecule.[4]

Objective: To determine the wavelengths of light emitted by the sample upon excitation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

-

Instrumentation: A spectrofluorometer is used for this measurement.

-

Excitation: The sample is excited at a wavelength corresponding to one of its absorption maxima (λabs).

-

Emission Scan: The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The emission maxima (λem) are identified from the corrected emission spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[5][6]

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate, anthracene).[5]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[5]

-

Absorption Measurement: Record the UV-Vis absorption spectra for all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[1][7][8]

Objective: To determine the average time a molecule spends in the excited state.

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[8]

-

Excitation: The sample is excited by the pulsed light source.

-

Photon Counting: The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

Histogram Formation: This process is repeated millions of times, and a histogram of the number of photons detected versus their arrival time is constructed.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).[9] For a simple mono-exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τf), where I₀ is the intensity at time zero.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the photophysical characterization of this compound.

Conclusion

This technical guide has outlined the key photophysical properties of this compound, using 1-methylanthracene as a representative compound due to the current lack of specific data. The detailed experimental protocols for measuring UV-Visible absorption, fluorescence emission, quantum yield, and lifetime provide a solid foundation for researchers and scientists to characterize this and other similar aromatic compounds. The provided workflow diagram offers a clear visual representation of the characterization process. A thorough understanding and precise measurement of these photophysical parameters are essential for the rational design and application of this compound and its derivatives in various advanced technologies. Further experimental investigation is warranted to determine the specific photophysical data for this compound and to fully elucidate the influence of the benzyl substituent on the anthracene core.

References

- 1. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 2. ossila.com [ossila.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. analusis.edpsciences.org [analusis.edpsciences.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. agilent.com [agilent.com]

- 7. horiba.com [horiba.com]

- 8. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzylanthracene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylanthracene is a polycyclic aromatic hydrocarbon (PAH) of interest in various research fields. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited direct experimental data for this specific compound, this guide leverages information on the parent compound, anthracene (B1667546), and other closely related PAHs as proxies to provide a foundational understanding. Detailed experimental protocols for determining the solubility and stability of PAHs are presented, alongside a discussion of analytical methods for their quantification. Furthermore, a representative metabolic pathway for a related PAH is illustrated to provide insights into potential biotransformation processes.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused benzene (B151609) rings. Their planar structure and lipophilic nature govern their environmental distribution and biological activity. This compound, a derivative of anthracene, is characterized by the presence of a benzyl (B1604629) group attached to the anthracene core. This substitution can influence its solubility, stability, and biological interactions compared to the parent compound.

This guide aims to consolidate the current knowledge on the solubility and stability of this compound, addressing the significant data gap for this specific molecule by providing context from closely related and well-studied PAHs.

Solubility of this compound and Related PAHs

Direct experimental data on the solubility of this compound in various solvents is scarce in the published literature. However, the solubility of PAHs is generally low in water and increases with the non-polar character of the solvent. The addition of a benzyl group to the anthracene core is expected to increase its molecular weight and potentially alter its solubility profile.

To provide a framework for understanding the potential solubility of this compound, the following table summarizes the solubility of the parent compound, anthracene, in a range of solvents.

Table 1: Solubility of Anthracene in Various Solvents at 25°C

| Solvent | Solubility (mol/L) | Reference |

| Water | 2.53 x 10⁻⁷ | [1] |

| Hexane | - | - |

| Toluene | - | - |

| Acetone | - | - |

| Ethanol | - | - |

| Dichloromethane | - | - |

Note: Specific quantitative values for all solvents were not available in the provided search results. The table structure is provided for when such data becomes available.

The solubility of PAHs is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes[2]. For instance, the solubility of PAHs in soil is dependent on the organic matter content and the type of solvent used for extraction[2].

Stability of this compound and Related PAHs

The stability of PAHs is a critical factor in determining their persistence in the environment and their potential for long-range transport. Degradation of PAHs can occur through various mechanisms, including photodegradation, thermal decomposition, and microbial metabolism.

Photodegradation

PAHs are known to be susceptible to photodegradation, a process initiated by the absorption of ultraviolet (UV) radiation from sunlight[3]. The rate of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizers, and the medium in which the PAH is dissolved[3][4]. The degradation of PAHs in solution often follows first-order kinetics[5].

Table 2: Thermal Stability of Selected PAHs

| Compound | Conditions | Degradation Rate Constant (hr⁻¹) | Reference |

| Benzo[a]anthracene | 100°C (in hexane) | - | [5] |

| Benzo[a]pyrene | 100°C (in hexane) | - | [5] |

| Dibenz[a,h]anthracene | 100°C (in hexane) | - | [5] |

| Benzo[a]anthracene | 200°C (in hexane) | - | [5] |

| Benzo[a]pyrene | 200°C (in hexane) | - | [5] |

| Dibenz[a,h]anthracene | 200°C (in hexane) | - | [5] |

Note: Specific quantitative values were not provided in the search result abstracts. The table structure is for illustrative purposes.

Thermal Stability

High temperatures can lead to the thermal decomposition of PAHs. Studies on the thermal decomposition of naphthalene (B1677914) and anthracene have shown that anthracene, with its three fused rings, is more thermally stable than naphthalene[7]. The degradation of PAHs during heating can also follow a first-order kinetic model[5].

Microbial Degradation

Microorganisms, particularly bacteria and fungi, play a significant role in the bioremediation of PAH-contaminated environments. The degradation pathways of PAHs by microorganisms have been extensively studied. For instance, the fungus Irpex lacteus has been shown to degrade benz[a]anthracene, a structural isomer of this compound, into various metabolites, including benz[a]anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, and phthalic acid[8][9]. Similarly, bacteria such as Bacillus thuringiensis can degrade anthracene[10].

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of chemical compounds. The following sections outline generalized methodologies for determining these properties for PAHs, which can be adapted for this compound.

Determination of Solubility

A common method for determining the aqueous solubility of sparingly soluble compounds like PAHs is the coupled column liquid chromatographic (DCCLC) technique[11].

Experimental Workflow for Solubility Determination (DCCLC)

Caption: Workflow for solubility determination using DCCLC.

Protocol:

-

Generator Column Preparation: A stainless steel column is packed with a solid support coated with the PAH of interest.

-

Equilibration: Distilled water is passed through the generator column at a constant temperature until the effluent concentration of the PAH reaches a steady state, indicating saturation.

-

Analysis: A known volume of the saturated aqueous solution is then directed onto an analytical high-performance liquid chromatography (HPLC) column.

-

Quantification: The concentration of the PAH is determined using a suitable detector, typically a UV-Vis or fluorescence detector, by comparing the peak area to a calibration curve prepared with standards of known concentrations[11].

For solubility in organic solvents, a synthetic method can be employed where known masses of the solute and solvent are mixed in a sealed ampoule and the temperature at which the last crystals dissolve is recorded[12].

Assessment of Stability

4.2.1. Photostability Assessment

A general procedure to assess the photostability of a PAH in a specific solvent is as follows:

Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing the photostability of a PAH.

Protocol:

-

Sample Preparation: A standard solution of the PAH in the solvent of interest is prepared in a quartz vessel, which is transparent to UV light[3].

-

Irradiation: The solution is exposed to a controlled light source that mimics the solar spectrum (e.g., a xenon lamp) for a defined period. Control samples are kept in the dark to account for any non-photolytic degradation[3].

-

Sampling: Aliquots of the solution are withdrawn at different time intervals.

-

Analysis: The concentration of the parent PAH and the formation of any degradation products are monitored using analytical techniques such as HPLC with UV or fluorescence detection, or gas chromatography-mass spectrometry (GC-MS)[3]. The degradation kinetics can then be determined by plotting the concentration of the PAH as a function of time[5].

4.2.2. Thermal Stability Assessment

The thermal stability of a PAH can be assessed by heating the compound in a controlled environment.

Protocol:

-

Sample Preparation: A known amount of the PAH, either in solid form or dissolved in a high-boiling point solvent, is placed in a sealed ampoule under an inert atmosphere (e.g., nitrogen) to prevent oxidation[5].

-

Heating: The ampoules are heated in an oven at a constant temperature for various durations.

-

Analysis: After cooling, the contents of the ampoules are dissolved in a suitable solvent, and the remaining amount of the parent PAH is quantified by HPLC or GC-MS[5]. The degradation rate constant can be calculated by assuming first-order kinetics[5].

Analytical Methods for Quantification

Accurate quantification of this compound is essential for solubility and stability studies. Several analytical techniques are suitable for the analysis of PAHs.

Table 3: Analytical Techniques for PAH Quantification

| Technique | Detector | Typical Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Quantification in liquid samples | [13] |

| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Quantification of volatile and semi-volatile PAHs | [13] |

| Capillary Electrophoresis (CE) | UV-Vis | Separation and analysis of PAHs | - |

| Thin-Layer Chromatography (TLC) | Fluorescence | Qualitative and semi-quantitative analysis | [13] |

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors and gas chromatography coupled with mass spectrometry (GC-MS) are the most commonly used and recommended methods for the sensitive and selective determination of PAHs in various matrices[13].

Metabolic Pathways

The metabolism of PAHs is a critical area of study in toxicology and drug development, as metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, potentially initiating carcinogenesis. While the specific metabolic pathway of this compound has not been elucidated, the metabolism of the structurally related benz[a]anthracene by the fungus Irpex lacteus provides a plausible model.

Proposed Metabolic Pathway of Benz[a]anthracene by Irpex lacteus

Caption: Proposed metabolic pathway of benz[a]anthracene.[8][9]

This pathway illustrates the initial oxidation of benz[a]anthracene to a dione, followed by ring cleavage to form smaller, more polar metabolites that can be more readily excreted[8][9]. A similar metabolic fate could be anticipated for this compound, although the presence of the benzyl group may influence the specific enzymes involved and the resulting metabolites.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound, primarily through the lens of its parent compound, anthracene, and other related polycyclic aromatic hydrocarbons. While a significant need for direct experimental data on this compound remains, the provided information on general PAH properties, detailed experimental protocols, and analytical methodologies offers a solid foundation for researchers, scientists, and drug development professionals working with this compound. The illustrative metabolic pathway of benz[a]anthracene highlights potential biotransformation routes that warrant further investigation for this compound to fully understand its biological activity and toxicological profile. Future research should focus on generating specific quantitative data for this compound to move beyond reliance on proxy compounds and enable a more precise understanding of its behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of anthracene by a newly isolated bacterial strain, Bacillus thuringiensis AT.ISM.1, isolated from a fly ash deposition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of monosubstituted anthracene derivatives

An In-depth Technical Guide to the Synthesis of Monosubstituted Anthracene (B1667546) Derivatives

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing monosubstituted anthracene derivatives, compounds of significant interest in materials science, organic electronics, and pharmaceutical development.[1][2][3] The inherent reactivity of the anthracene core, particularly at the C9 and C10 positions, allows for a range of substitution reactions. This document details key experimental protocols for halogenation, Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and the synthesis of important aldehyde and carboxylic acid derivatives. Quantitative data for these reactions are summarized in structured tables for comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical visualizations for researchers and professionals in drug development and chemical synthesis.

Introduction

Anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene (B151609) rings, serves as a foundational scaffold for a diverse array of functional organic molecules.[2] Its derivatives are extensively studied for their unique photophysical and photochemical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and as intermediates in the synthesis of complex pharmaceutical agents.[1][2][3][4]

The regioselective synthesis of monosubstituted anthracenes is a critical challenge in organic chemistry. The meso-positions (9 and 10) of the anthracene ring are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack. Consequently, many synthetic strategies yield 9-substituted products. Achieving substitution at other positions (e.g., 1, 2, or other peripheral sites) often requires more complex, multi-step strategies, such as the reduction of substituted anthraquinones or metal-catalyzed reactions.[5] This guide focuses on the core, high-yield methods for synthesizing key monosubstituted anthracene building blocks.

General Synthetic Strategies & Workflows

The synthesis of monosubstituted anthracene derivatives typically begins with the functionalization of the parent anthracene molecule. The most common starting point is the introduction of a halogen, typically bromine, at the 9-position. This bromo-derivative then serves as a versatile precursor for a wide range of further modifications via cross-coupling reactions. Alternatively, direct functionalization through electrophilic substitution reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation can install carbonyl-containing groups.

Key Synthetic Methodologies and Protocols

Electrophilic Halogenation: Synthesis of 9-Bromoanthracene

The synthesis of 9-bromoanthracene is arguably the most crucial first step in many synthetic routes. The high reactivity of the 9-position allows for selective bromination using reagents like N-bromosuccinimide (NBS), which provides a low concentration of bromine, minimizing side reactions.[6]

-

Preparation: Dissolve anthracene (e.g., 5.0 g, 28.05 mmol) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask.[7]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (e.g., 4.99 g, 28.05 mmol) portion-wise to the solution while protecting the reaction from light.[7] In some procedures, a radical initiator like a trace amount of iodine (I₂) is added.[6]

-

Reaction: Stir the mixture at room temperature for 12 hours or reflux for 1 hour.[6][7] The reaction progress can be monitored by the disappearance of the anthracene starting material (TLC) and the formation of succinimide as a solid precipitate.[6]

-

Work-up: After cooling, filter the mixture to remove the succinimide by-product. Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.[8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8] Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a greenish-yellow solid, is then purified by recrystallization from 95% ethanol (B145695) to yield 9-bromoanthracene.[6][7]

| Parameter | Value | Reference |

| Starting Material | Anthracene | [6][7] |

| Reagent | N-Bromosuccinimide (NBS) | [6][7] |

| Solvent | CCl₄ or CHCl₃ | [6][7] |

| Reaction Time | 1 - 12 hours | [6][7] |

| Temperature | Room Temperature to Reflux | [6][7] |

| Yield | 66.3% | [7] |

| Melting Point | 101-103 °C | [6] |

| Product Appearance | Greenish-yellow solid | [6][7] |

Palladium-Catalyzed Suzuki Coupling: Synthesis of 9-Phenylanthracene (B14458)

9-Bromoanthracene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of 9-aryl-substituted anthracenes, which are important in OLED applications.[9][10]

Experimental Protocol: [7]

-

Setup: In a 100 mL flask, combine 9-bromoanthracene (3.0 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (140 mg, 0.12 mmol).

-

Reagent Addition: Add anhydrous toluene (B28343) (32 mL), a 2 M aqueous solution of potassium carbonate (K₂CO₃) (16 mL), and ethanol (8 mL) to the flask.

-

Reaction: Reflux the mixture under a nitrogen atmosphere for 48 hours.

-

Work-up: After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution. Extract the product with dichloromethane (B109758) (CH₂Cl₂).

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation. Purify the crude product by silica (B1680970) gel column chromatography using a mixture of CH₂Cl₂ and petroleum ether (1:4 v/v) to obtain 9-phenylanthracene as a white powder.

| Parameter | Value | Reference |

| Substrate | 9-Bromoanthracene | [7] |

| Coupling Partner | Phenylboronic acid | [7] |

| Catalyst | Pd(PPh₃)₄ | [7] |

| Base | K₂CO₃ (2M aq.) | [7] |

| Solvent | Toluene / Ethanol | [7] |

| Reaction Time | 48 hours | [7] |

| Temperature | Reflux | [7] |

| Yield | 81.9% | [7] |

| Product Appearance | White powder | [7] |

Vilsmeier-Haack Formylation: Synthesis of 9-Anthraldehyde

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. For anthracene, this reaction proceeds selectively at the 9-position to produce 9-anthraldehyde (also known as anthracene-9-carbaldehyde), a key intermediate for dyes and pharmaceuticals.[11][12]

Experimental Protocol: [13]

-

Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).

-

Setup: Dissolve anthracene (e.g., 2 mmol, 356 mg) in 10 mL of dichloromethane in a flask and cool the solution to 0 °C.

-

Reagent Addition: Add 1,1-dichlorodimethyl ether (2 mmol, 230 mg) and titanium tetrachloride (390 mg) to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

-

Work-up: Quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution. Extract the product with 20 mL of dichloromethane.

-

Purification: Dry the organic phase and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization. The yield for this method is reported to be high (95%).

| Parameter | Value | Reference |

| Starting Material | Anthracene | [13] |

| Formylating Agent | 1,1-Dichlorodimethyl ether / TiCl₄ | [13] |

| Solvent | Dichloromethane | [13] |

| Reaction Time | 2 - 5 hours | [13] |

| Temperature | 0 °C to Room Temperature | [13] |

| Yield | 95% | [13] |

| Product Appearance | Yellow solid | [12] |

| Melting Point | 104 °C | [12] |

Oxidation: Synthesis of Anthracene-9-carboxylic acid

Anthracene-9-carboxylic acid is another valuable derivative used in the synthesis of fluorescent probes and metal-organic frameworks (MOFs).[14] It is commonly synthesized by the oxidation of a precursor that already has a carbon-containing substituent at the 9-position, such as 9-methylanthracene (B110197) or 9-anthraldehyde.[14]

Experimental Protocol (from 9-Anthraldehyde): [15][16]

-

Setup: Add 9-anthraldehyde (5 x 10⁻⁴ mol) to a mixture of acetonitrile (B52724) (7.5 mL) and water (7.5 mL) in a test tube.

-

Catalyst Addition: Add a water-soluble photosensitizer, such as cobalt(II) 2,9,16,23-phthalocyanine tetrasulfonic acid (8 x 10⁻⁶ mol).

-

Reaction: Irradiate the mixture with visible light (e.g., LED lamps) at room temperature for an extended period (e.g., 150 hours) while bubbling air through the solution.[15]

-

Work-up: After the reaction is complete, remove the solvent under vacuum.

-

Purification: Separate the residue by column chromatography (silica gel, n-hexane/EtOAc) to yield the carboxylic acid product. A patent also describes a method using sodium chlorite as the oxidant.[16]

| Parameter | Value | Reference |

| Starting Material | 9-Anthraldehyde | [15] |

| Oxidant System | Photosensitizer / Air / Visible Light | [15] |

| Solvent | Acetonitrile / Water | [15] |

| Reaction Time | 150 hours | [15] |

| Temperature | Room Temperature | [15] |

| Yield | Up to 100% | [15] |

| Product Appearance | White to off-white crystalline solid | [14] |

Conclusion

The synthesis of monosubstituted anthracene derivatives is a well-established field with a variety of reliable methods. The preferential reactivity of the 9-position allows for high regioselectivity in electrophilic substitution reactions, providing key building blocks like 9-bromoanthracene and 9-anthraldehyde. These intermediates are readily converted into a vast library of other derivatives through powerful techniques like palladium-catalyzed cross-coupling. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to synthesize and utilize these versatile compounds for advanced applications. Continued research into more efficient, regioselective, and environmentally friendly synthetic methods will further expand the utility of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the syntheses of anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 5. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. rsc.org [rsc.org]

- 8. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. News - Understanding the Chemical Structure of 9-Anthraldehyde [chinafortunechemical.com]

- 12. Anthracene-9-carbaldehyde - Wikipedia [en.wikipedia.org]

- 13. 9-Anthraldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Anthracene-9-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

The Friedel-Crafts Reaction: A Technical Guide to the Synthesis of Anthracene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Friedel-Crafts reaction and its variations in the synthesis of anthracene (B1667546), a foundational polycyclic aromatic hydrocarbon in medicinal chemistry and materials science. This document provides a detailed overview of key synthetic methodologies, including the Haworth synthesis and the Elbs reaction, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Introduction to Anthracene Synthesis via Friedel-Crafts Reactions

The synthesis of the anthracene core is a critical step in the development of numerous organic materials and therapeutic agents.[1] Among the various synthetic strategies, the Friedel-Crafts reaction, in both its acylation and alkylation forms, remains a cornerstone methodology.[1] These reactions, characterized by the electrophilic substitution on an aromatic ring, provide a versatile platform for constructing the tricyclic anthracene framework.

This guide will delve into the following key Friedel-Crafts approaches for anthracene synthesis:

-

The Haworth Synthesis: A classic and reliable method involving the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640), followed by intramolecular cyclization and reduction.[2][3]

-

The Elbs Reaction: A pyrolysis-driven intramolecular cyclization of an ortho-methyl-substituted benzophenone (B1666685), which is typically prepared via a Friedel-Crafts acylation.[4][5]

-

Modern Variations: Including Lewis acid-catalyzed alkylations and intramolecular cyclizations using catalysts such as zinc bromide (ZnBr₂) and indium(III) triflate (In(OTf)₃) for the synthesis of substituted anthracenes.

The Haworth Synthesis of Anthracene

The Haworth synthesis is a multi-step process that provides a reliable route to anthraquinone (B42736), a direct precursor to anthracene.[2][3] The overall transformation involves an initial Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts cyclization (acylation), and a final reduction.

Reaction Pathway

The synthesis proceeds through the following key steps:

-

Friedel-Crafts Acylation: Benzene is acylated with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-benzoylbenzoic acid.[3]

-

Intramolecular Cyclization: The resulting 2-benzoylbenzoic acid undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as concentrated sulfuric acid, to yield 9,10-anthraquinone.[3]

-

Reduction: The 9,10-anthraquinone is then reduced to anthracene. A common method for this reduction is distillation with zinc dust.[3]

Experimental Protocols

Step 1: Synthesis of 2-(2',4'-Dimethylbenzoyl)benzoic Acid (A Representative Friedel-Crafts Acylation)

This protocol describes the synthesis of a substituted benzoylbenzoic acid, illustrating the general procedure for the initial Friedel-Crafts acylation step.

-

Materials:

-

Procedure:

-

In a conical vial, combine phthalic anhydride (0.3 g) and m-xylene (1.8 mL).[6]

-

Cool the mixture to 0°C in an ice-water bath.[6]

-

Carefully add anhydrous aluminum chloride (0.7 g) to the cooled mixture and stir for approximately 2 minutes.[6]

-

Remove the ice bath and allow the reaction to warm to room temperature, then reflux for 30 minutes.[3]

-

After reflux, transfer the solution to a beaker containing ice (approximately 10.3 g).[3]

-

Slowly add 10 mL of water and 5 mL of concentrated hydrochloric acid to dissolve any precipitate.[3]

-

Swirl the mixture for 15 minutes to ensure complete hydrolysis of the aluminum chloride complex.[3]

-

Collect the solid product by vacuum filtration and wash with water.

-

Step 2: Intramolecular Cyclization to form β-Methylanthraquinone

This procedure details the cyclization of p-toluyl-o-benzoic acid to form a substituted anthraquinone.

-

Materials:

-

Procedure:

-

In a 2-L flask, mix p-toluyl-o-benzoic acid (157 g) with fuming sulfuric acid (1400 g).[7]

-

Heat the mixture on a steam bath for two hours with occasional shaking.[7]

-

After cooling, pour the solution onto cracked ice in a 4-L beaker.[7]

-

Digest the resulting precipitate with steam for 20 minutes and then filter by suction.[7]

-

Wash the precipitate with hot water, then digest it in hot water with a slight excess of ammonia.[7]

-

Filter the product and dry to a constant weight.

-

Step 3: Reduction of Anthraquinone to Anthracene

-

Materials:

-

Anthraquinone

-

Zinc dust

-

-

Procedure:

-

Mix the anthraquinone with zinc dust.

-

Heat the mixture to distill the anthracene product.[3]

-

Quantitative Data

| Reactants | Catalyst/Reagent | Product(s) | Yield | Temperature | Time | Reference |

| m-Xylene, Phthalic Anhydride | AlCl₃ | 2-(2',4'-Dimethylbenzoyl)benzoic Acid | High | 0°C to RT | 30 min | [3][6] |

| p-Toluyl-o-benzoic Acid | Fuming H₂SO₄ | β-Methylanthraquinone | 81-90% | Steam bath | 2 h | [7] |

| Anthraquinone | Zinc dust | Anthracene | - | Distillation | - | [3] |

Mechanistic Pathway

The Haworth synthesis begins with the formation of an acylium ion from phthalic anhydride and aluminum chloride. This electrophile then attacks the benzene ring. The subsequent intramolecular cyclization also proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is protonated by the strong acid, leading to the formation of a new acylium ion that attacks the adjacent aromatic ring.

The Elbs Reaction

The Elbs reaction is a pyrolytic method for synthesizing condensed polyaromatic systems, including anthracene, from ortho-methyl substituted benzophenones.[4][5] The required benzophenone precursor is typically synthesized via a Friedel-Crafts acylation.

Reaction Pathway

The general scheme involves two main stages:

-

Friedel-Crafts Acylation: Synthesis of the ortho-methyl substituted benzophenone from a suitable arene and acyl chloride.

-

Pyrolysis: The benzophenone undergoes a heat-induced cyclization and dehydration to form the anthracene core.[5] This process often leads to dihydropentacene, which is then dehydrogenated, sometimes with a copper catalyst.[5]

Experimental Protocols

A general procedure for the Elbs reaction is as follows:

-

Materials:

-

ortho-Methyl substituted benzophenone

-

Copper catalyst (optional)[5]

-

-

Procedure:

-

The ortho-methyl substituted benzophenone is heated to a high temperature (pyrolysis), typically in the range of 400-450°C, without a solvent.[8]

-

The reaction is continued until the evolution of water ceases.[8]

-

If a dihydropentacene intermediate is formed, it is dehydrogenated in a second step, which can be facilitated by a copper catalyst.[5]

-

The crude product often requires extensive purification.[8]

-

Quantitative Data

Quantitative data for the Elbs reaction is less commonly reported in generalized literature due to the harsh conditions and potential for side reactions. Yields can be low as a significant portion of the product may be carbonized at the high temperatures required.[8]

Mechanistic Pathway

Several mechanisms have been proposed for the Elbs reaction. One plausible mechanism, suggested by Fieser, involves a heat-induced cyclization of the benzophenone, followed by a[2][4]-hydride shift and subsequent dehydration.[5]

Modern Friedel-Crafts Variations for Anthracene Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and selective Friedel-Crafts type reactions for the preparation of anthracene and its derivatives, often under milder conditions.

ZnBr₂-Catalyzed Synthesis of 9,10-Diarylanthracenes

A convenient method for the synthesis of 9,10-diarylanthracenes involves the reaction of electron-rich arenes with aromatic aldehydes and acetyl bromide, catalyzed by silica (B1680970) gel-supported zinc bromide (ZnBr₂/SiO₂).

-

Experimental Protocol Outline:

-

The reaction is typically carried out in benzene under mild conditions.

-

The yield of the diarylanthracene product is influenced by the ratio of the arene to the aldehyde.

-

In(OTf)₃-Catalyzed Intramolecular Cycloaromatization

Indium(III) triflate (In(OTf)₃) has been used as a catalyst for the reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes and ketones to produce substituted anthracenes in excellent yields (94–96%).

-

Experimental Protocol Outline:

-

The corresponding 2-benzylic aromatic aldehyde or ketone is treated with a catalytic amount of In(OTf)₃.

-

Conclusion

The Friedel-Crafts reaction and its named variations provide a powerful and versatile toolkit for the synthesis of anthracene and its derivatives. While classic methods like the Haworth synthesis and Elbs reaction remain relevant, modern advancements offer milder conditions and improved selectivity. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required scale of the synthesis. This guide provides the foundational knowledge and procedural outlines to aid researchers in the strategic design and execution of anthracene synthesis for applications in drug discovery and materials science. Further consultation of the primary literature is recommended for specific substrate-scoping and optimization studies.

References

- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 2. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. Reaction of anthracene | PPTX [slideshare.net]

- 4. Write down the different steps involved in Haworth synthesis of (a) Anthr.. [askfilo.com]

- 5. Elbs reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. doubtnut.com [doubtnut.com]

- 8. organicreactions.org [organicreactions.org]

The Synthesis of Substituted Anthracenes: A Technical Guide to Metal-Catalyzed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Substituted anthracenes are a critical class of polycyclic aromatic hydrocarbons (PAHs) that form the structural core of numerous functional materials and therapeutic agents. Their unique photophysical and electronic properties have led to their application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. Furthermore, the anthracene (B1667546) scaffold is a key pharmacophore in various clinically significant drugs. The efficient and regioselective synthesis of substituted anthracenes is, therefore, a topic of paramount importance in modern organic chemistry and drug discovery. This technical guide provides an in-depth overview of the core metal-catalyzed methodologies for the synthesis of this versatile molecular framework, with a focus on data-driven comparisons and detailed experimental protocols.

Palladium-Catalyzed Approaches: Versatility in C-H Functionalization and Cross-Coupling

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of substituted anthracenes, primarily through C-H bond activation and cross-coupling strategies. These methods offer direct and atom-economical routes to functionalized anthracene cores.

One notable palladium-catalyzed method involves the reaction of o-tolualdehydes with aryl iodides.[1] This approach proceeds via a Pd(II)-catalyzed sp³ C-H arylation followed by an electrophilic aromatic cyclization to construct the anthracene framework.

Another powerful strategy is the palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes. This method allows for the efficient construction of tetracyclic benz[a]anthracene derivatives.

The venerable Suzuki-Miyaura cross-coupling reaction has also been extensively applied to the synthesis of 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309) and various aryl boronic acids, providing a straightforward route to highly functionalized systems.[2][3]

Quantitative Data for Palladium-Catalyzed Syntheses

| Entry | Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | o-Tolualdehyde | 4-Iodotoluene | Pd(OAc)₂, PPh₃ | DMA | 120 | 85 | [1] |

| 2 | o-Tolualdehyde | 1-Iodo-4-methoxybenzene | Pd(OAc)₂, PPh₃ | DMA | 120 | 82 | [1] |

| 3 | o-Tolualdehyde | 1-Iodo-4-fluorobenzene | Pd(OAc)₂, PPh₃ | DMA | 120 | 75 | [1] |

| 4 | 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [3] |

| 5 | 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [3] |

| 6 | 9,10-Dibromoanthracene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [3] |

Experimental Protocol: Palladium-Catalyzed Synthesis of 9,10-Diphenylanthracene[3]

Materials:

-

9,10-Dibromoanthracene (1.0 mmol, 336 mg)

-

Phenylboronic acid (2.2 mmol, 268 mg)

-

Palladium(0) tetrakis(triphenylphosphine) (0.05 mmol, 58 mg)

-

Potassium carbonate (3.0 mmol, 414 mg)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9,10-dibromoanthracene, phenylboronic acid, palladium(0) tetrakis(triphenylphosphine), and potassium carbonate.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 9,10-diphenylanthracene (B110198) as a white solid.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65-7.55 (m, 10H), 7.40-7.30 (m, 8H).

-

¹³C NMR (101 MHz, CDCl₃): δ 138.9, 137.2, 131.5, 130.1, 128.4, 127.8, 127.1, 125.3.

Rhodium-Catalyzed Annulation Reactions: A Powerful Tool for Poly-Substituted Systems

Rhodium catalysts have proven to be exceptionally effective in the synthesis of highly substituted naphthalenes and anthracenes through oxidative coupling reactions. A prominent example is the rhodium-catalyzed oxidative 1:2 coupling of arylboronic acids with internal alkynes.[4] This method allows for the selective formation of 1,2,3,4-tetrasubstituted anthracene derivatives from 2-naphthylboronic acids. A copper(II) salt is typically employed as an oxidant in these transformations.

Another significant rhodium-catalyzed approach is the oxidative benzannulation of 1-adamantoyl-1-naphthylamines with internal alkynes, which provides access to a range of substituted anthracenes in moderate to good yields.[1]

Quantitative Data for Rhodium-Catalyzed Syntheses

| Entry | Starting Material 1 | Starting Material 2 | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Naphthylboronic acid | Diphenylacetylene | [Rh(cod)Cl]₂, dppb | Cu(OAc)₂ | Toluene | 100 | 88 | [4] |

| 2 | 2-Naphthylboronic acid | 1,2-Di(p-tolyl)acetylene | [Rh(cod)Cl]₂, dppb | Cu(OAc)₂ | Toluene | 100 | 91 | [4] |

| 3 | 2-Naphthylboronic acid | 1,2-Bis(4-fluorophenyl)acetylene | [Rh(cod)Cl]₂, dppb | Cu(OAc)₂ | Toluene | 100 | 85 | [4] |

| 4 | N-(naphthalen-1-yl)pivalamide | Diphenylacetylene | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 78 | [1] |

| 5 | N-(naphthalen-1-yl)pivalamide | 1,2-Di(p-tolyl)acetylene | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 82 | [1] |

| 6 | N-(naphthalen-1-yl)pivalamide | 1-Phenyl-2-(p-tolyl)acetylene | [RhCp*Cl₂]₂ | Cu(OAc)₂ | DCE | 100 | 75 | [1] |

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,2,3,4-Tetraphenylanthracene[4]

Materials:

-

2-Naphthylboronic acid (0.5 mmol, 86 mg)

-

Diphenylacetylene (1.1 mmol, 196 mg)

-

[Rh(cod)Cl]₂ (0.0125 mmol, 6.2 mg)

-

1,4-Bis(diphenylphosphino)butane (dppb) (0.025 mmol, 10.7 mg)

-

Copper(II) acetate (1.0 mmol, 182 mg)

-

Toluene (2 mL)

Procedure:

-

A mixture of 2-naphthylboronic acid, diphenylacetylene, [Rh(cod)Cl]₂, dppb, and copper(II) acetate is placed in a screw-capped vial.

-

Toluene is added, and the vial is sealed.

-

The mixture is stirred at 100 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, eluting with dichloromethane.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/dichloromethane) to give the desired product.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H), 7.85-7.80 (m, 2H), 7.40-7.10 (m, 25H).

-

¹³C NMR (101 MHz, CDCl₃): δ 141.2, 140.8, 139.9, 139.5, 135.6, 131.8, 131.6, 131.4, 131.2, 128.5, 128.3, 127.8, 127.6, 127.2, 126.9, 126.5, 125.8, 125.4.

Gold-Catalyzed Cyclization of o-Alkynyldiarylmethanes: A Mild and Efficient Route

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. This reactivity has been harnessed in the synthesis of substituted anthracenes through the cyclization of o-alkynyldiarylmethanes.[5][6] This method is characterized by its mild reaction conditions and broad substrate scope, tolerating a variety of functional groups. The reaction proceeds via an initial gold-catalyzed activation of the alkyne, followed by an intramolecular hydroarylation to form the anthracene core.

Quantitative Data for Gold-Catalyzed Syntheses

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-(2-ethynylphenyl)-1,1-diphenylmethane | AuCl₃ | DCE | 60 | 85 | [5] |

| 2 | 1-(2-ethynylphenyl)-1-(4-methylphenyl)-1-phenylmethane | AuCl₃ | DCE | 60 | 88 | [5] |

| 3 | 1-(2-ethynylphenyl)-1-(4-methoxyphenyl)-1-phenylmethane | AuCl₃ | DCE | 60 | 92 | [5] |

| 4 | 1-(2-ethynylphenyl)-1-(4-fluorophenyl)-1-phenylmethane | AuCl₃ | DCE | 60 | 81 | [5] |

| 5 | 1-(2-(phenylethynyl)phenyl)-1,1-diphenylmethane | AuCl₃ | DCE | 60 | 75 | [6] |

| 6 | 1-(2-((4-methylphenyl)ethynyl)phenyl)-1,1-diphenylmethane | AuCl₃ | DCE | 60 | 78 | [6] |

Experimental Protocol: Gold-Catalyzed Synthesis of 9-Phenylanthracene[5]

Materials:

-

1-(2-ethynylphenyl)-1,1-diphenylmethane (0.2 mmol, 53.7 mg)

-

Gold(III) chloride (0.01 mmol, 3.0 mg)

-

1,2-Dichloroethane (B1671644) (DCE) (2 mL)

Procedure:

-

To a sealed tube, add 1-(2-ethynylphenyl)-1,1-diphenylmethane and gold(III) chloride.

-

Add 1,2-dichloroethane as the solvent.

-

The tube is sealed and the reaction mixture is heated at 60 °C for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether) to afford 9-phenylanthracene (B14458) as a white solid.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.65-7.55 (m, 4H), 7.50-7.30 (m, 7H).

-

¹³C NMR (101 MHz, CDCl₃): δ 137.9, 137.2, 131.5, 131.4, 130.1, 128.7, 128.5, 127.2, 127.0, 126.9, 125.3, 125.2.

Cobalt-Catalyzed [2+2+2] Cycloaddition: A Convergent Approach

Cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with alkynes represent a highly convergent and atom-economical strategy for the synthesis of substituted benzenoid systems, including anthracenes.[7][8] This methodology allows for the rapid construction of the anthracene core from readily available starting materials. The reaction is typically catalyzed by a low-valent cobalt complex, often generated in situ.

Quantitative Data for Cobalt-Catalyzed Syntheses

| Entry | Diyne | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1,2-Diethynylbenzene (B1594171) | Phenylacetylene (B144264) | Co₂(CO)₈ | Toluene | 110 | 85 | [8] |

| 2 | 1,2-Diethynylbenzene | 1-Hexyne | Co₂(CO)₈ | Toluene | 110 | 78 | [8] |

| 3 | 1,2-Bis(phenylethynyl)benzene | Phenylacetylene | Co₂(CO)₈ | Toluene | 110 | 92 | [8] |

| 4 | 1,2-Diethynylbenzene | Trimethylsilylacetylene | CpCo(CO)₂ | Toluene | 135 | 88 | [7] |

| 5 | 4,5-Diethynyl-1,2-dimethoxybenzene | Phenylacetylene | CpCo(CO)₂ | Toluene | 135 | 76 | [7] |

| 6 | 1,2-Diethynyl-4,5-dimethylbenzene | 1-Hexyne | CpCo(CO)₂ | Toluene | 135 | 81 | [7] |

Experimental Protocol: Cobalt-Catalyzed Synthesis of 2-Phenylanthracene[8]

Materials:

-

1,2-Diethynylbenzene (1.0 mmol, 126 mg)

-

Phenylacetylene (1.2 mmol, 122 mg)

-

Dicobalt octacarbonyl (0.05 mmol, 17 mg)

-

Toluene (5 mL)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve 1,2-diethynylbenzene and phenylacetylene in toluene.

-

Add dicobalt octacarbonyl to the solution.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane) to afford 2-phenylanthracene (B159574) as a white solid.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 8.02 (s, 1H), 7.98 (d, J = 8.8 Hz, 1H), 7.80-7.70 (m, 3H), 7.55-7.40 (m, 5H), 7.35-7.25 (m, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 140.9, 138.2, 132.8, 131.8, 131.7, 130.1, 128.8, 128.1, 127.4, 127.2, 126.3, 126.0, 125.8, 125.4.

References

- 1. Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Synthesis of highly substituted naphthalene and anthracene derivatives by rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flexible and practical synthesis of anthracenes through gold-catalyzed cyclization of o-alkynyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Highly regio- and chemoselective [2 + 2 + 2] cycloaddition of 1,6-heptadiynes with allenes catalyzed by cobalt complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbons (PAHs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings.[1][2] These compounds consist solely of carbon and hydrogen atoms and do not contain heteroatoms in their ring structures.[1] PAHs are environmentally persistent and are primarily formed from the incomplete combustion or thermal decomposition of organic materials, such as coal, oil, gas, and tobacco.[1] Many PAHs are of significant interest in toxicology and drug development due to their carcinogenic and mutagenic properties, which are exerted after metabolic activation.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of PAHs, the signaling pathways they modulate, and the experimental protocols used for their analysis.

Physical Properties of PAHs

The physical properties of PAHs are largely dictated by their molecular weight and structure. Generally, as molecular weight increases, melting points, boiling points, and lipophilicity increase, while vapor pressure and aqueous solubility decrease.[1] PAHs are typically colorless, white, or pale yellow solids.[1] They are highly lipophilic, making them soluble in organic solvents but poorly soluble in water.[1][2] This hydrophobicity influences their environmental fate, bioavailability, and tendency to accumulate in fatty tissues.[5][6]

PAHs can be broadly categorized into two groups:

-

Low Molecular Weight (LMW) PAHs : Composed of two or three aromatic rings (e.g., naphthalene, phenanthrene). They are more volatile and water-soluble than their higher-weight counterparts.[5]

-

High Molecular Weight (HMW) PAHs : Composed of four or more aromatic rings (e.g., benzo[a]pyrene, pyrene). These are generally more persistent and toxic.[5]

Quantitative Physical and Chemical Data

The following table summarizes key physicochemical properties for the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA), which are frequently monitored in environmental and toxicological studies.[7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) | Log K_ow_ (Octanol-Water Partition Coefficient) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.2 | 218 | 31.7 | 3.37 |

| Acenaphthylene | C₁₂H₈ | 152.19 | 92.5 | 280 | 3.93 | 3.92 |

| Acenaphthene | C₁₂H₁₀ | 154.21 | 95 | 279 | 3.8 | 3.92 |

| Fluorene | C₁₃H₁₀ | 166.22 | 116 | 295 | 1.98 | 4.18 |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 101 | 340 | 1.15 | 4.57 |

| Anthracene | C₁₄H₁₀ | 178.23 | 216 | 340 | 0.045 | 4.54 |

| Fluoranthene | C₁₆H₁₀ | 202.25 | 111 | 384 | 0.26 | 5.22 |

| Pyrene | C₁₆H₁₀ | 202.25 | 156 | 404 | 0.135 | 5.18 |

| Benz[a]anthracene | C₁₈H₁₂ | 228.29 | 158 | 435 | 0.011 | 5.91 |

| Chrysene | C₁₈H₁₂ | 228.29 | 254 | 448 | 0.002 | 5.91 |

| Benzo[b]fluoranthene | C₂₀H₁₂ | 252.31 | 168 | 481 | 0.0015 | 6.57 |

| Benzo[k]fluoranthene | C₂₀H₁₂ | 252.31 | 217 | 480 | 0.0008 | 6.57 |

| Benzo[a]pyrene | C₂₀H₁₂ | 252.31 | 179 | 496 | 0.0038 | 6.13 |

| Indeno[1,2,3-cd]pyrene | C₂₂H₁₂ | 276.33 | 163 | 536 | 0.00019 | 6.74 |

| Dibenz[a,h]anthracene | C₂₂H₁₄ | 278.35 | 266 | 524 | 0.0005 | 6.90 |

| Benzo[g,h,i]perylene | C₂₂H₁₂ | 276.33 | 277 | >500 | 0.00026 | 6.50 |

Data compiled from various sources.[5][7][8]

Chemical Properties of PAHs

The chemical behavior of PAHs is dominated by the stability of their fused aromatic ring systems.

-

Aromaticity and Stability : PAHs are highly stable due to the delocalization of π-electrons across their fused ring structure. This stability contributes to their environmental persistence.[5]

-